4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-methyl-5-[2-(1-phenylcyclopentyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-13-16(24-18(20)22-13)15-9-12-21-17(23-15)19(10-5-6-11-19)14-7-3-2-4-8-14/h2-4,7-9,12H,5-6,10-11H2,1H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVDZTAIKYJORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3(CCCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the aggregation factor of human platelets and urokinase. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been reported to exhibit cytotoxic activity against cancer cell lines, such as breast cancer cells. This suggests that this compound may have potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to act as fibrinogenic receptor antagonists with antithrombotic activity and as bacterial DNA gyrase B inhibitors. These mechanisms contribute to the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Thiazole derivatives have been shown to exhibit stability under various conditions, which is crucial for their use in biochemical and pharmacological studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiazole derivatives can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. Thiazole derivatives interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. Thiazole derivatives are known to interact with transporters and binding proteins, influencing their localization and accumulation. These interactions play a significant role in the compound’s therapeutic potential and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Thiazole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and therapeutic potential.
Biological Activity
4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine (CAS Number: 1217487-38-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's molecular formula is with a molecular weight of approximately 336.5 g/mol. Its structure features a thiazole ring, which is known for its role in various biochemical interactions.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The thiazole moiety contributes to its aromaticity and stability, facilitating binding interactions that can lead to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit the aggregation factor of human platelets and urokinase, indicating potential antithrombotic properties.
- Cytotoxicity : Studies have reported that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast cancer cells, suggesting their potential use as anticancer agents.
- Gene Expression Modulation : The compound influences cellular processes by modulating gene expression and cell signaling pathways, which can affect cellular metabolism and function.
The biochemical properties of this compound are crucial for understanding its therapeutic potential.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.5 g/mol |
| Purity | Typically 95% |
| Key Functional Groups | Thiazole, Pyrimidine |
Biological Activity Data
Recent studies have highlighted the compound's diverse biological activities:
Anticancer Activity
Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated cytotoxic activity against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.
Enzyme Inhibition
The compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's, has also been explored. While specific IC50 values for this compound are not detailed in the current literature, related thiazole compounds have shown promising results in AChE inhibition .
Case Study 1: Cytotoxicity Against Cancer Cells
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, leading to increased caspase activity.
Case Study 2: Antithrombotic Effects
Another study focused on the compound's effect on platelet aggregation. Results showed a marked reduction in aggregation when treated with the compound, supporting its potential as an antithrombotic agent. This effect was linked to the inhibition of thromboxane A2 synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which are extensively studied for kinase inhibition. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: The 1-phenylcyclopentyl group in the target compound introduces steric bulk compared to the morpholinophenyl group in CYC116, which may influence binding pocket accessibility in kinases .
Biological Activity :
- CYC116 is a clinically tested Aurora kinase inhibitor, while the target compound’s activity remains uncharacterized .
- Analogs with piperazine or morpholine substituents (e.g., ) show enhanced solubility and kinase selectivity due to hydrogen-bonding interactions.
Physical Properties :
- Melting points for analogs range from 98–267°C , with higher values correlating with aromatic/rigid substituents (e.g., ).
- HPLC purity for most analogs exceeds 98% , indicating synthetic reproducibility .
Research Implications and Gaps
- Kinase Inhibition Potential: The target compound’s 1-phenylcyclopentyl group warrants evaluation against Aurora kinases (AURKA/B) and CDKs, given the success of CYC116 .
- Synthetic Optimization : Higher yields (e.g., 47–48% in ) suggest room for improvement in the target compound’s synthesis.
Preparation Methods
Preparation of the Thiazole Core
A common approach to synthesize 4-methylthiazole derivatives involves cyclization reactions using Lawesson’s reagent or related sulfurizing agents. For example, the synthesis of 4-methyl-2-phenyl-1,3-thiazol-5-amine, a close analog, is achieved by reacting N-(1-cyanoethyl)benzamide with Lawesson’s reagent in toluene at 100 °C for 48 hours, yielding the thiazole ring with amino substitution at position 5 and methyl at position 4. This method provides a moderate yield (~27.1%) and can be adapted to related compounds by modifying the starting amides or nitriles.
Incorporation of the 1-Phenylcyclopentyl Group
The 1-phenylcyclopentyl substituent is generally introduced via alkylation or reductive amination on the pyrimidine ring or its substituents. While direct literature on this exact substitution is limited, analogous pyrimidine derivatives bearing bulky cycloalkyl-phenyl groups are prepared by reacting pyrimidinyl intermediates with 1-phenylcyclopentyl halides or carbonyl derivatives under catalytic hydrogenation or reductive amination conditions.
Representative Synthetic Procedure
A plausible synthetic route based on the above methods and patent literature is summarized below:
Research Findings and Analysis
Catalytic Hydrogenation : A study on 4-methylthiazole derivatives showed that Pd-catalyzed hydrogenation in xylene at reflux can efficiently reduce intermediates, providing an eco-friendly and scalable route for thiazole derivatives.
Reaction Yields and Purification : The Lawesson’s reagent method, while effective, yields moderate product quantities and requires chromatographic purification. Coupling reactions with pyrimidine derivatives typically proceed with good selectivity under mild conditions.
Solvent and Base Effects : DMF and triethylamine are commonly employed to facilitate nucleophilic substitutions on pyrimidine rings, ensuring good solubility and reaction rates.
Structural Variations : The presence of bulky substituents like 1-phenylcyclopentyl may require optimization of reaction conditions to avoid steric hindrance during coupling steps.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thiazole core synthesis | Lawesson’s reagent, toluene, 100 °C, 48 h | ~27 | Straightforward, established method | Moderate yield, long reaction time |
| Pyrimidine substitution | 4-halopyrimidine, triethylamine, DMF, RT-80 °C | Variable | Mild conditions, good selectivity | Requires halopyrimidine precursor |
| 1-Phenylcyclopentyl introduction | Alkyl halide or aldehyde, Pd catalyst or reductive amination | Variable | Versatile, adaptable | Steric hindrance may reduce yield |
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves:
- Step 1 : Reacting a substituted pyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with a cyclopentyl-phenyl ketone derivative under basic conditions (e.g., KOH/EtOH) to form the cyclopentyl-pyrimidine core .
- Step 2 : Thiazole ring closure using thiourea or thioamide precursors in the presence of iodine as a catalyst, following Hantzsch thiazole synthesis protocols .
- Step 3 : Purification via recrystallization (e.g., methanol or acetone) to isolate the final product.
Key variables : Temperature (optimized at 80–100°C for cyclocondensation), solvent polarity, and stoichiometric ratios of iodine (4 equivalents) significantly impact yield (reported 39–70% in similar thiazole syntheses) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns (e.g., methyl groups at thiazole C4, phenylcyclopentyl orientation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20H21N5S) and detects isotopic patterns.
- X-ray Crystallography : Resolves dihedral angles between thiazole and pyrimidine rings, critical for understanding conformational stability (e.g., planar vs. twisted orientations) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?
Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the phenylcyclopentyl moiety to enhance receptor binding affinity. Evidence from similar thiazole derivatives shows improved activity with para-substituted aryl groups .
- Side-Chain Optimization : Replace the methyl group on the thiazole ring with bulkier substituents (e.g., ethyl, isopropyl) to modulate lipophilicity and membrane permeability .
- Biological Assays : Use radioligand binding assays (e.g., for kinase or GPCR targets) and functional cell-based assays (e.g., cAMP inhibition) to quantify potency shifts .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardize Assay Conditions : Discrepancies in IC50 values often arise from variations in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Use a common reference compound (e.g., staurosporine for kinase inhibition) to normalize results .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify confounding factors in in vivo vs. in vitro data .
- Molecular Docking : Compare binding poses across homologs (e.g., kinase ATP-binding pockets) to explain selectivity differences .
Q. What experimental strategies are recommended for studying its molecular interactions and target engagement?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for putative targets like kinases or ion channels .
- Cryo-Electron Microscopy (Cryo-EM) : Resolve compound-target complexes at near-atomic resolution, particularly for membrane-bound proteins .
- Hydrogen–Deuterium Exchange (HDX-MS) : Map conformational changes in target proteins upon compound binding .
Q. How can crystallographic data inform the design of analogs with enhanced stability?
Answer:
- Intermolecular Interactions : Analyze hydrogen-bonding networks (e.g., N–H···N bonds in thiazole-pyrimidine systems) to prioritize substitutions that reinforce crystal packing .
- Torsional Strain : Use dihedral angles from X-ray structures to predict rotatable bonds prone to metabolic cleavage (e.g., cyclopentyl linker) .
- Solvent-Accessible Surface Area (SASA) : Modify regions with high SASA (e.g., phenyl groups) to improve solubility without compromising target affinity .
Methodological Considerations
Q. What in silico tools are most effective for predicting ADMET properties?
Answer:
- SwissADME : Predicts logP (optimal range: 2–3 for CNS penetration), topological polar surface area (TPSA < 90 Ų for oral bioavailability), and P-glycoprotein substrate likelihood .
- ProTox-II : Flags potential hepatotoxicity (e.g., via structural alerts like thiazole rings) and organ-specific risks .
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using force fields like CHARMM36 .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., kinases) in cell lines to confirm on-/off-target effects .
- Transcriptomics/Proteomics : Pair RNA-seq with SILAC-based proteomics to identify downstream pathways (e.g., MAPK/ERK) .
- In Vivo Pharmacokinetics : Measure plasma half-life (t1/2) and tissue distribution in rodent models using LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
